6-Bromo-2-(bromomethyl)benzo[b]thiophene
Overview
Description
6-Bromo-2-(bromomethyl)benzo[b]thiophene is a brominated aromatic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their stability and unique electronic properties. This compound, in particular, features bromine atoms at the 6th and 2nd positions of the benzo[b]thiophene ring, as well as a bromomethyl group at the 2nd position.
Synthetic Routes and Reaction Conditions:
Halogenation of Benzo[b]thiophene: The compound can be synthesized by the halogenation of benzo[b]thiophene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs at elevated temperatures.
Bromination of 2-(Bromomethyl)benzo[b]thiophene: Another method involves the bromination of 2-(bromomethyl)benzo[b]thiophene using bromine in a suitable solvent like carbon tetrachloride (CCl4) under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as this compound-1,1-dioxide.
Reduction: Reduction reactions can convert the bromomethyl group to a methylene group, resulting in compounds like 6-bromo-2-methylbenzo[b]thiophene.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used, often in the presence of an acid or base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOCH3) are used, typically in polar aprotic solvents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Methylated derivatives.
Substitution Products: Amines, alcohols, and other nucleophilic substitution products.
Mechanism of Action
Target of Action
It is known that benzothiophene derivatives are often used in the synthesis of larger, bioactive structures .
Mode of Action
It is known that benzothiophene derivatives can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition, where palladium forms a new bond with the electrophilic organic group, and transmetalation, where the organoboron compound transfers the organic group to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which benzothiophene derivatives can participate in, is a key process in the synthesis of many bioactive compounds . This reaction can lead to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of the resulting compounds .
Result of Action
As a benzothiophene derivative, it may be used as a precursor in the synthesis of larger, bioactive structures . The resulting compounds could have various effects depending on their specific structures and targets.
Biochemical Analysis
Biochemical Properties
6-Bromo-2-(bromomethyl)benzo[b]thiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s bromomethyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of key signaling molecules, thereby altering the downstream signaling cascades . This modulation can lead to changes in gene expression profiles, affecting the synthesis of proteins involved in various cellular functions. Additionally, this compound can impact cellular metabolism by inhibiting or activating metabolic enzymes, leading to altered metabolic states .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromomethyl group of the compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This covalent modification can result in changes in the enzyme’s conformation and activity, thereby affecting the overall biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic states .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects by modulating enzyme activity and cellular metabolism . At high doses, it can lead to toxic or adverse effects, including enzyme inhibition, cellular stress, and apoptosis . Threshold effects have been observed, where the compound’s biological activity significantly changes at specific dosage levels .
Scientific Research Applications
6-Bromo-2-(bromomethyl)benzo[b]thiophene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex sulfur-containing molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is utilized in the production of materials with specific electronic properties, such as organic semiconductors and conductive polymers.
Comparison with Similar Compounds
6-Bromo-2-methylbenzo[b]thiophene: Similar structure but lacks the bromomethyl group.
2-Bromo-6-methylbenzo[b]thiophene: Different positions of bromine and methyl groups.
6-Bromo-2-(chloromethyl)benzo[b]thiophene: Similar but with a chlorine atom instead of bromine.
Uniqueness: 6-Bromo-2-(bromomethyl)benzo[b]thiophene is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of two bromine atoms and a bromomethyl group provides distinct chemical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
6-bromo-2-(bromomethyl)-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2S/c10-5-8-3-6-1-2-7(11)4-9(6)12-8/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGQUHMRICIJNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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